molecular formula C10H13ClFNO2 B13240999 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol

2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13240999
M. Wt: 233.67 g/mol
InChI Key: ZURUWMPBMAQEPD-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted with a [(4-chloro-3-fluorophenyl)methyl]amino group. This structure combines a halogenated aromatic moiety (4-chloro-3-fluorophenyl) with a secondary amine linkage, distinguishing it from naturally occurring analogs. The chloro and fluoro substituents likely enhance its lipophilicity and metabolic stability compared to non-halogenated derivatives, making it relevant for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

2-[(4-chloro-3-fluorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13ClFNO2/c11-9-2-1-7(3-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2

InChI Key

ZURUWMPBMAQEPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(CO)CO)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and 1,3-diaminopropane.

    Reaction: The 4-chloro-3-fluorobenzyl chloride is reacted with 1,3-diaminopropane in the presence of a base such as sodium hydroxide.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of propane-1,3-diol derivatives with aromatic substitutions. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Key Features Source
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol [(4-Chloro-3-fluorophenyl)methyl]amino C₁₀H₁₂ClFNO₂ Halogenated aromatic group (Cl, F); secondary amine linkage. Synthetic (inferred)
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl C₉H₁₂O₃ Phenolic hydroxyl group; lacks halogen and amine. Taxus cuspidata plant
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol 3-Methoxy-4-hydroxyphenyl C₁₀H₁₄O₄ Methoxy and hydroxyl groups; polar substituents. Taxus cuspidata plant
erythro-1,2-bis-(4-Hydroxy-3-methoxyphenyl)-propane-1,3-diol Two 4-hydroxy-3-methoxyphenyl groups C₁₉H₂₂O₈ Dimeric aromatic structure; erythro stereochemistry. Hydnocarpus anthelminthica
2-[(4-Aminophenyl)amino]propane-1,3-diol 4-Aminophenylamino C₉H₁₃N₂O₂ Primary amine linkage; unsubstituted aromatic ring. Synthetic (Enamine Ltd)
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol 4-Methylphenoxymethyl and hydroxymethyl C₁₂H₁₈O₄ Ether linkage; branched substituents. Synthetic (ECHEMI)

Key Comparative Insights:

Amine vs.

Biological Relevance: Natural analogs (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) are often isolated from plants but lack significant cytotoxicity in assays (e.g., MTT tests on Hydnocarpus anthelminthica compounds) . The halogenated target compound’s bioactivity remains unstudied in the provided evidence but may differ due to its synthetic design.

Synthetic vs. Natural Origins: The target compound and its aminophenyl analog are synthetic, enabling tailored modifications for industrial applications.

Research Findings and Implications

  • Gaps in Knowledge: No direct pharmacological or toxicological data for the target compound are provided in the evidence. Further studies on its stability, solubility, and bioactivity are needed.
  • Industrial Potential: Synthetic analogs like 2-[(4-aminophenyl)amino]propane-1,3-diol highlight the utility of propane-1,3-diol derivatives as building blocks in drug discovery, implying similar applications for the target compound.

Biological Activity

2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol, also known by its CAS number 1464085-49-1, has garnered attention due to its potential biological activities. This compound is characterized by a unique molecular structure that may confer various pharmacological properties, including antibacterial and antifungal activities.

Molecular Structure and Properties

The molecular formula of 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol is C10H13ClFNO2, with a molecular weight of 233.67 g/mol. The structure includes a chlorinated and fluorinated aromatic ring, which is known to influence biological activity significantly.

PropertyValue
Molecular FormulaC10H13ClFNO2
Molecular Weight233.67 g/mol
CAS Number1464085-49-1

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of alkaloids have shown effectiveness against both Gram-positive and Gram-negative bacteria. A notable study highlighted the antibacterial activity of related compounds with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus
Compound B0.0195E. coli
Compound C0.0048Bacillus mycoides

Antifungal Activity

In addition to antibacterial effects, there is evidence suggesting antifungal activity in compounds structurally related to 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol. For example, certain derivatives demonstrated significant inhibition against fungal strains such as Candida albicans, with MIC values indicating effective antifungal properties .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Target Organisms
Compound D0.0048C. albicans
Compound E0.0098Fusarium oxysporum

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target organisms. The presence of halogenated phenyl groups can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

A retrospective analysis involving various derivatives revealed that modifications on the phenyl ring significantly affect the antibacterial and antifungal potency of the compounds. For example, the introduction of electron-withdrawing groups was associated with enhanced activity against bacterial strains .

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